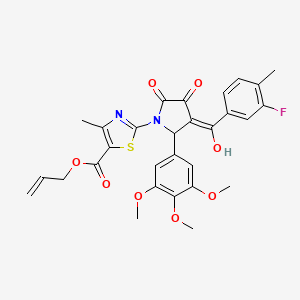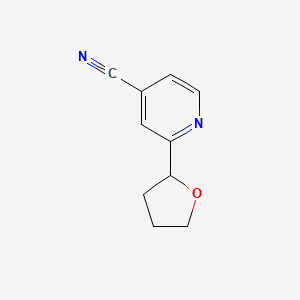![molecular formula C14H10F2N2O B12888441 2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine: is an organic compound. It appears as a colorless or pale yellow solid, nearly insoluble in water at room temperature but soluble in organic solvents such as ethanol, acetone, and dimethylformamide . Now, let’s explore its synthesis, properties, and applications.
Métodos De Preparación
The synthesis of this compound typically involves the following steps:
Formation of 2,5-Diiodopyridine: Start by reacting pyridine with diiodomethane under appropriate conditions to yield 2,5-diiodopyridine.
Introduction of Bromine: React 2,5-diiodopyridine with bromoethane under basic conditions to introduce a bromine group.
Final Product Formation: Finally, react the resulting 2-bromo-5-bromoethylpyridine with difluoromethyl methanoate to obtain 2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine.
Análisis De Reacciones Químicas
This compound participates in various reactions, including:
Substitution Reactions: It serves as a reagent in substitution reactions.
Redox Reactions: It can act as a reducing agent or participate in oxidation-reduction reactions.
Organic Synthesis: Useful in substitution and cascade reactions.
Catalysis: It finds applications as a catalyst in organic transformations.
Major products formed from these reactions depend on the specific reaction conditions and substrates.
Aplicaciones Científicas De Investigación
The compound’s versatility extends across scientific disciplines:
Chemistry: Used in organic synthesis, especially in substitution reactions.
Biology: Investigated for potential biological activities.
Medicine: Explored for drug development due to its unique structure.
Industry: Employed in the preparation of organic optoelectronic devices and coordination complexes.
Mecanismo De Acción
The exact mechanism by which 2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs, its unique combination of fluorine, bromine, and pyridine moieties sets it apart. Similar compounds include other pyridine derivatives, but none match its precise structure and properties.
Propiedades
Fórmula molecular |
C14H10F2N2O |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2O/c15-14(16)19-12-7-10-6-11(8-17-13(10)18-12)9-4-2-1-3-5-9/h1-8,14H,(H,17,18) |
Clave InChI |
UGNKLBHVFQSNPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C3C(=C2)C=C(N3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)





![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)

